2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound featuring multiple heterocyclic structures, including benzimidazole, thiophene, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The thiophene and thiazole rings can be introduced through subsequent reactions involving appropriate precursors and reagents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene and thiazole rings can be oxidized to form sulfoxides and sulfones.
Reduction: : Reduction reactions can be performed on the imidazole ring to produce reduced derivatives.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by heating or the use of catalysts.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced imidazole derivatives.
Substitution: : Substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: : It can serve as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases or cancer due to its structural complexity and biological activity.
Material Science: : Its unique structure may be useful in the design of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: : It can be used as a building block or intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its combination of multiple heterocyclic structures Similar compounds might include other benzimidazole derivatives or compounds containing thiophene and thiazole rings
List of Similar Compounds
Benzimidazole derivatives: : Various compounds containing the benzimidazole core.
Thiophene derivatives: : Compounds featuring thiophene rings.
Thiazole derivatives: : Compounds with thiazole rings.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS2/c26-19(11-25-14-21-16-3-1-2-4-18(16)25)23-6-8-24(9-7-23)20-22-17(13-28-20)15-5-10-27-12-15/h1-5,10,12-14H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIQHDISCJQZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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